REACTION_CXSMILES
|
[NH2:1][C:2]([O:4][CH2:5]C)=[O:3].[CH3:7][C:8]1([CH3:18])[CH2:13][C:12]([CH2:15][NH2:16])([CH3:14])[CH2:11][CH:10](N)[CH2:9]1>>[CH3:5][O:4][C:2]([NH:16][CH2:15][C:12]1([CH3:14])[CH2:13][C:8]([CH3:18])([CH3:7])[CH2:9][CH:10]([NH:1][C:2]([O:4][CH3:5])=[O:3])[CH2:11]1)=[O:3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The thus-prepared crude
|
Type
|
CUSTOM
|
Details
|
reaction solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |